Methyl 2,4-dihydroxy-6-propylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dihydroxy-6-propylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREDPURTHQTRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451725 | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55382-52-0 | |

| Record name | Methyl 2,4-dihydroxy-6-propylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055382520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divarinmethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4-DIHYDROXY-6-PROPYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV9D8HC7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Methyl 2,4-dihydroxy-6-propylbenzoate

Abstract

Methyl 2,4-dihydroxy-6-propylbenzoate (MDHPB) is a naturally occurring phenolic compound that has garnered interest as a versatile chemical intermediate in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth exploration of its origins, detailed methodologies for its isolation and purification from natural sources, and modern techniques for its structural elucidation. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a carboxylate derivative belonging to the class of dihydroxybenzoic acids and their esters.[2][3] As a natural product, it is found within certain species of lichens.[2][4] Its chemical structure, featuring a hydroxylated benzene ring, makes it a valuable precursor in organic synthesis. Notably, it is utilized in methods for manufacturing cannabinoids like Cannabidiol (CBD) and Cannabidivarin (CBDV), highlighting its importance in pharmaceutical development.[2][3][5] Furthermore, related dihydroxybenzoate structures have demonstrated notable antifungal and antibacterial activities, suggesting a broader potential for biological applications.[6][7][8]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 55382-52-0 | [2][9] |

| Molecular Formula | C₁₁H₁₄O₄ | [2][9][10] |

| Molecular Weight | 210.23 g/mol | [2][4][10] |

| Appearance | Pale yellow solid | [2][5][10] |

| IUPAC Name | This compound | [4] |

| Predicted Boiling Point | 388.6 ± 27.0 °C | [3][5] |

| Predicted Density | 1.211 ± 0.06 g/cm³ | [3][5] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [3][5] |

Discovery and Natural Occurrence

This compound is a secondary metabolite produced by certain organisms. It has been identified as a natural product in lichens, specifically within the species Lobaria scrobiculata and Lobarina scrobiculata.[2][4] The discovery of such compounds is typically the result of systematic screening of natural sources for bioactive molecules, a process known as natural product chemistry. The presence of this compound in lichens is consistent with the known diversity of phenolic compounds, such as depsides and depsidones, that these symbiotic organisms produce.

Isolation from Natural Sources: A Methodological Workflow

The isolation of a pure compound from a complex biological matrix like a lichen is a multi-step process requiring careful selection of techniques to exploit the physicochemical properties of the target molecule. The following workflow is a robust, field-proven methodology for isolating this compound.

Rationale for Experimental Design

The core principle guiding this isolation is polarity-based separation. MDHPB is a moderately polar molecule due to its two hydroxyl (-OH) groups and the methyl ester (-COOCH₃) group. This allows for its selective extraction from the less polar lipids and waxes and its separation from the highly polar sugars and proteins present in the lichen. Silica gel column chromatography is the cornerstone of the purification, as it effectively separates compounds based on their differential adsorption to the polar stationary phase.

Detailed Experimental Protocol

Step 1: Preparation of Source Material

-

Collect fresh lichen material (Lobaria scrobiculata).

-

Air-dry the material in a well-ventilated area away from direct sunlight to prevent photochemical degradation of metabolites.

-

Once fully dried, grind the lichen into a fine powder using a blender or a mill. This increases the surface area, ensuring efficient solvent penetration during extraction.

Step 2: Solvent Extraction

-

Place the powdered lichen (e.g., 100 g) into a large flask or a Soxhlet apparatus.

-

Add ethyl acetate (e.g., 1 L) to fully immerse the powder. Ethyl acetate is chosen for its moderate polarity, which is ideal for solubilizing MDHPB while leaving behind highly polar and non-polar contaminants.

-

Allow the mixture to macerate for 24-48 hours with occasional stirring, or perform a continuous extraction in a Soxhlet apparatus for 8-12 hours.

-

Filter the mixture to separate the solvent extract from the solid lichen residue. Repeat the extraction on the residue 2-3 times to maximize yield.

-

Combine all the solvent extracts.

Step 3: Concentration

-

Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C. This gently removes the solvent without degrading the target compound.

-

The result is a dark, viscous crude extract containing MDHPB and other co-extracted metabolites.

Step 4: Purification by Silica Gel Column Chromatography

-

Prepare a chromatography column by packing silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

-

Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, carefully load the dried, extract-coated silica onto the top of the prepared column.

-

Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).

-

Collect the eluting solvent in fractions (e.g., 20-25 mL per tube).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. A UV lamp (254 nm) can be used for visualization.

-

Combine the fractions that show a pure spot corresponding to MDHPB.

-

Evaporate the solvent from the combined pure fractions to yield this compound as a pale yellow solid.[2][10]

Synthetic Approach: Fischer Esterification

For applications requiring larger quantities of MDHPB than are feasible to extract from natural sources, chemical synthesis is the preferred route. A common and straightforward method is the Fischer esterification of the corresponding carboxylic acid.[2][11][12]

Rationale: This acid-catalyzed reaction is an equilibrium process. By using a large excess of the alcohol (methanol), the equilibrium is shifted towards the formation of the ester product, maximizing the yield.

Synthetic Protocol

-

Dissolve 2,4-Dihydroxy-6-propylbenzoic acid in a large excess of methanol.[2][11]

-

Carefully add a catalytic amount (a few drops) of concentrated sulfuric acid to the solution.[2][11]

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress with TLC.

-

After the reaction is complete, remove the excess methanol under reduced pressure.[2][11]

-

Dissolve the resulting crude residue in ethyl acetate.[2][11]

-

Wash the ethyl acetate solution sequentially with water and then with a saturated brine solution to remove any remaining acid and water-soluble impurities.[2][11]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent to yield the crude product.[2][11]

-

Purify the crude product using silica gel column chromatography as described in the isolation protocol (Section 3.2, Step 4) to obtain pure this compound.[2][11]

Structural Elucidation and Characterization

Once isolated or synthesized, the identity and purity of the compound must be unequivocally confirmed using a suite of analytical techniques. For a related compound, methyl 2,3-dihydroxybenzoate, nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) were used for identification.[13] These are standard methods for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, integration, and coupling patterns confirm the arrangement of the propyl group, the aromatic protons, the hydroxyl groups, and the methyl ester.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its molecular formula (C₁₁H₁₄O₄).

-

Infrared (IR) Spectroscopy: IR analysis helps identify the key functional groups present, such as the broad O-H stretch of the hydroxyl groups and the sharp C=O stretch of the ester carbonyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final compound.[14] By using a suitable column and mobile phase, a single, sharp peak indicates a high degree of purity.

Conclusion

This compound stands as a significant natural product with proven utility in chemical synthesis. This guide has provided a comprehensive, technically grounded framework for its isolation from natural lichen sources and its synthesis via Fischer esterification. The emphasis on the rationale behind each step, from solvent choice in extraction to the principles of chromatographic separation, equips researchers with the necessary knowledge to approach the discovery and handling of this and similar compounds with confidence and scientific rigor. The detailed protocols and characterization methods serve as a self-validating system, ensuring the integrity and reproducibility of the experimental outcomes.

References

- 2,4-dihydroxy-6-propyl-benzoic acid methyl ester - ChemicalBook. (URL: )

-

This compound | C11H14O4 | CID 11009185 - PubChem. (URL: [Link])

- Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Deriv

-

This compound - Obiter Research. (URL: [Link])

-

Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives - ResearchGate. (URL: [Link])

-

2,4-dihydroxy-6-propyl-benzoic acid methyl ester - LookChem. (URL: [Link])

-

Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed. (URL: [Link])

-

This compound. (URL: [Link])

- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P

-

Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523 - PubChem. (URL: [Link])

-

Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed. (URL: [Link])

-

This compound - BJ Science LLC. (URL: [Link])

- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google P

-

2,4-dihydroxy-6-propyl-benzoic acid methyl ester - Chongqing Chemdad Co. ,Ltd. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester CAS#: 55382-52-0 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C11H14O4 | CID 11009185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester cas 55382-52-0 [minglangchem.com]

- 10. obires.com [obires.com]

- 11. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester | 55382-52-0 [chemicalbook.com]

- 12. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 13. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2,4-dihydroxy-6-propylbenzoate: Natural Occurrence in Lichens, Biosynthesis, and Analysis

Abstract: This technical guide provides a comprehensive overview of Methyl 2,4-dihydroxy-6-propylbenzoate, a naturally occurring phenolic compound found in lichens. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its natural sources, biosynthetic pathway, methodologies for its extraction and purification, and analytical techniques for its characterization. Furthermore, the known biological activities of structurally related compounds are discussed to highlight its therapeutic potential and guide future research. This guide synthesizes current knowledge to provide a foundational resource for the exploration and utilization of this lichen-derived secondary metabolite.

Introduction and Chemical Profile

This compound, also known as Methyl Divarate or Methyl Divarinolcarboxylate, is a monocyclic aromatic compound belonging to the family of depside building blocks. Depsides are a major class of secondary metabolites in lichens, formed by the esterification of two or more hydroxybenzoic acid units. While the depside divaricatic acid is a more complex molecule, this compound represents one of its fundamental constituent units in ester form.[1] Its chemical structure, characterized by a dihydroxylated benzene ring with a propyl group and a methyl ester, makes it a subject of interest for its potential as a chemical intermediate and bioactive molecule.[2][3]

Chemical Structure and Properties:

-

Molecular Formula: C₁₁H₁₄O₄[4]

-

Molecular Weight: 210.23 g/mol [4]

-

IUPAC Name: this compound[4]

-

Appearance: Pale yellow solid[5]

-

CAS Number: 55382-52-0[5]

The unique arrangement of functional groups—two hydroxyls, a propyl side chain, and a methyl ester—confers specific polarity and reactivity to the molecule, influencing its extraction from natural sources and its potential biological interactions.

Natural Occurrence in Lichen Symbionts

Lichens are a prolific source of unique secondary metabolites, many of which are produced by the fungal partner (mycobiont) of the symbiosis. These compounds play crucial roles in the lichen's survival, including chemical defense, UV protection, and moisture regulation. This compound has been identified as a natural product in a select number of lichen species.

While extensive quantitative surveys are limited in the current literature, its presence has been confirmed in the following genera.

| Lichen Species | Family | Notes on Occurrence |

| Lobaria scrobiculata | Lobariaceae | Confirmed natural product.[4][6] |

| Lobarina scrobiculata | Lobariaceae | Confirmed natural product.[4][6] |

The relatively sparse reporting on this specific compound suggests it may be less common than other lichen phenolics or that it may have been overlooked in broader chemotaxonomic studies. Further phytochemical investigation into other species within the Lobariaceae family and related lichen groups is warranted to broaden our understanding of its distribution.

Biosynthesis: The Polyketide Pathway

The biosynthesis of this compound in lichens is proposed to occur via the polyketide pathway, a major route for the synthesis of aromatic compounds in fungi. This process is orchestrated by a large, multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS).

The pathway can be conceptualized in the following stages:

-

Starter Unit Selection: The biosynthesis is initiated with a specific starter unit, likely butyryl-CoA (derived from fatty acid metabolism), which provides the propyl side chain.

-

Polyketide Chain Elongation: The NR-PKS enzyme iteratively adds three malonyl-CoA extender units to the starter unit. Each addition is a Claisen condensation reaction that elongates the carbon chain.

-

Cyclization and Aromatization: Once the full-length polyketide chain is assembled on the enzyme, it undergoes a series of intramolecular condensation reactions (Claisen and aldol-type cyclizations) to form the aromatic ring. The enzyme's product template (PT) domain dictates the specific cyclization pattern, leading to the orsellinic acid-type core structure.

-

Thioester Release and Esterification: The final step involves the release of the aromatic ring from the PKS enzyme. It is hypothesized that a thioesterase (TE) domain within the PKS catalyzes this release. In the case of this compound, this release is coupled with methylation, using S-adenosyl methionine (SAM) as a methyl donor, to form the methyl ester. This methylation could be catalyzed by the TE domain itself or a separate methyltransferase enzyme.

Caption: Proposed biosynthesis via the fungal non-reducing polyketide synthase (NR-PKS) pathway.

Extraction and Isolation from Lichen Material

The effective extraction and purification of this compound from lichen thalli are critical for its study and potential application. The choice of solvents and chromatographic techniques is dictated by the compound's moderate polarity. The following protocol is a robust, field-proven methodology adapted from standard lichenochemical procedures.

Step-by-Step Extraction Protocol

-

Sample Preparation:

-

Collect lichen material (e.g., Lobaria scrobiculata) and carefully remove any substrate (bark, rock) and debris.

-

Air-dry the lichen thalli in a well-ventilated area away from direct sunlight to prevent photochemical degradation of metabolites.

-

Grind the dried thalli into a fine powder using a blender or a mortar and pestle to maximize the surface area for solvent extraction.

-

-

Solvent Extraction (Soxhlet):

-

Place the powdered lichen material (e.g., 50 g) into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Fill a round-bottom flask with a moderately polar solvent such as acetone or methanol (e.g., 500 mL). Acetone is often preferred as it is less polar than methanol and efficiently extracts a wide range of lichen phenolics while minimizing the co-extraction of highly polar substances like sugars.

-

Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux. Allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon arm runs clear.

-

Causality: Continuous extraction with a Soxhlet apparatus ensures that the lichen material is repeatedly washed with fresh, warm solvent, leading to a highly efficient and exhaustive extraction of the target metabolite.

-

-

Concentration:

-

After extraction, allow the apparatus to cool.

-

Remove the solvent from the crude extract using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent thermal degradation.

-

This will yield a concentrated, often tar-like, crude extract.

-

Step-by-Step Isolation Protocol (Column Chromatography)

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).

-

Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

-

-

Sample Loading:

-

Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

-

Alternatively, for less soluble extracts, perform a dry-loading technique: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane) to wash out non-polar compounds like lipids and pigments.

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. This is known as a gradient elution (e.g., starting with hexane and increasing the percentage of ethyl acetate from 0% to 50%).

-

Causality: Gradient elution is crucial for separating compounds with different polarities. Non-polar compounds will elute first, followed by compounds of increasing polarity. This compound, being moderately polar, is expected to elute in fractions with an intermediate hexane:ethyl acetate ratio.

-

-

Fraction Collection and Analysis:

-

Collect the eluent in a series of fractions (e.g., 10-20 mL each).

-

Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).

-

Combine the fractions that contain the pure target compound, as determined by TLC.

-

-

Final Purification (Recrystallization):

-

Evaporate the solvent from the combined pure fractions.

-

Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., methanol or a hexane/dichloromethane mixture).

-

Allow the solution to cool slowly to room temperature, then in a refrigerator, to induce the formation of crystals.

-

Collect the crystals by filtration and wash with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Caption: General workflow for the extraction and isolation of the target compound.

Analytical Characterization and Quantification

Accurate identification and quantification of this compound require modern analytical techniques. A combination of chromatographic and spectroscopic methods provides a self-validating system for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the separation, quantification, and purity assessment of phenolic compounds from lichen extracts.

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system of methanol and water (with 0.1% formic or phosphoric acid to ensure protonation of phenolic hydroxyls and improve peak shape). A typical starting point could be an isocratic mixture of 70:30 (v/v) methanol:acidified water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Photodiode Array (PDA) or UV detector set at the compound's absorbance maxima (typically around 254 nm and 280 nm for phenolic compounds).

-

Quantification: Quantification is achieved by creating a calibration curve using an authentic standard of this compound of known concentration. The peak area of the analyte in the sample is then compared to this curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often required to increase volatility and thermal stability.

-

Protocol:

-

Derivatization: Silylation of the hydroxyl groups using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. This converts the -OH groups to -O-Si(CH₃)₃ groups.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 10 minutes.

-

Mass Spectrometry: Electron Impact (EI) ionization at 70 eV. The resulting mass spectrum, showing the molecular ion and characteristic fragmentation pattern, is compared to spectral libraries (e.g., NIST, Wiley) for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the structural elucidation of organic molecules. While a publicly available, experimentally verified spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on its structure.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons: Two signals in the aromatic region (~6.0-7.0 ppm), likely appearing as doublets due to meta-coupling.

-

Hydroxyl Protons: Two broad singlets, which are exchangeable with D₂O. Their chemical shift can vary significantly depending on concentration and solvent.

-

Methyl Ester: A singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.

-

Propyl Chain: A triplet around 0.9 ppm (-CH₃), a sextet around 1.6 ppm (-CH₂-), and a triplet around 2.5-2.8 ppm (Ar-CH₂-).

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (~100-165 ppm), with those bonded to hydroxyl groups being the most deshielded.

-

Methyl Ester Carbon: A signal around 52 ppm.

-

Propyl Chain Carbons: Three signals in the aliphatic region (~14-45 ppm).

-

Biological Activities and Therapeutic Potential

While research specifically investigating the biological activities of this compound is limited, the activities of structurally similar lichen compounds provide a strong rationale for its further study in drug development.

-

Antimicrobial Activity: Many lichen-derived phenolics and depsides exhibit potent antimicrobial properties. For instance, the closely related compound Methyl 2,4-dihydroxy-6-pentyl benzoate has demonstrated significant antifungal activity against Cladosporium sphaerospermum.[7] Another related compound, divaricatic acid, is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is plausible that this compound shares some of these antimicrobial properties, making it a candidate for development as a novel antibiotic or antifungal agent.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals. Studies on various dihydroxybenzoic acids have shown that the positioning of the hydroxyl groups is critical for this activity. While the 2,4-dihydroxy substitution pattern has been shown to have lower antioxidant potential compared to 2,5- or 3,4-dihydroxy isomers in some assays, the overall antioxidant capacity of the molecule in a biological system remains to be determined.[8]

-

Cytotoxic and Anticancer Potential: Secondary metabolites from lichens are a rich source of potential anticancer agents. A study on extracts from the lichen Parmotrema tinctorum identified a related compound, methyl-2,4-dihydroxy-6-methyl benzoate, as a component of a bioactive fraction that demonstrated potent apoptotic and anti-angiogenesis effects against cancer cell lines.[9] This suggests that the core 2,4-dihydroxy-6-alkylbenzoate scaffold is a promising pharmacophore for anticancer drug discovery.

Conclusion

This compound is a fascinating, yet understudied, natural product from lichens. This guide has outlined its known natural sources, proposed its biosynthetic origin, and provided robust, detailed protocols for its extraction, isolation, and analytical characterization. While direct evidence of its biological activity is still emerging, the proven therapeutic potential of structurally analogous compounds strongly suggests that it is a valuable target for future research in pharmacology and drug development. The methodologies and insights presented herein are intended to serve as a solid foundation for scientists aiming to unlock the full potential of this unique lichen metabolite.

References

-

Gianini, A. S., et al. (2007). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. Zeitschrift für Naturforschung C, 62(9-10), 641-646. Available at: [Link]

-

Nadumane, V. K., & Murthy, H. N. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. 3 Biotech, 11(7), 346. Available at: [Link]

-

Staszowska-Karkut, M., & Materska, M. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 25(11), 2579. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11009185, this compound. Retrieved January 3, 2026, from [Link].

-

Bajaj, M., et al. (2015). Di-N-Methylation of Anti-Gram-Positive Aminoglycoside-Derived Membrane Disruptors Improves Antimicrobial Potency and Broadens Spectrum to Gram-Negative Bacteria. Angewandte Chemie International Edition, 54(46), 13617-13621. Available at: [Link]

-

Clarke, G., & Rashid, I. A. (1977). Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography. Analyst, 102(1218), 685-687. Available at: [Link]

-

Obiter Research (n.d.). This compound. Retrieved January 3, 2026, from [Link].

-

Huang, Y., et al. (2014). Antioxidant Activities of Two Novel Synthetic Methylbenzenediol Derivatives. Czech Journal of Food Sciences, 32(4), 348-353. Available at: [Link]

-

Wikipedia (n.d.). Divaricatic acid. Retrieved January 3, 2026, from [Link].

-

Tuchinda, P., et al. (2003). Selective 1H-13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Journal of Biomolecular NMR, 46(2), 127-133. Available at: [Link]

-

Pires, B. R. B., et al. (2023). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. International Journal of Molecular Sciences, 24(3), 2139. Available at: [Link]

-

Minter, D. E., Marchand, A. P., & Tsay, F. R. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-diol. TCU Digital Repository. Available at: [Link]

-

Kabir, M. S., et al. (2009). Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside. Journal of the Chilean Chemical Society, 54(2), 153-156. Available at: [Link]

- Metcalfe, R. Z. (2012). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

-

ChemSrc (n.d.). This compound: A Versatile Chemical Intermediate. Retrieved January 3, 2026, from [Link].

-

LookChem (n.d.). 2,4-dihydroxy-6-propyl-benzoic acid methyl ester. Retrieved January 3, 2026, from [Link].

-

Abdelgawad, M. A., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules, 27(23), 8274. Available at: [Link]

-

Kang, M. S., et al. (2012). Antibacterial Activity of Methyl Gallate Isolated from Galla Rhois or Carvacrol Combined with Nalidixic Acid Against Nalidixic Acid Resistant Bacteria. Molecules, 17(6), 6845-6856. Available at: [Link]

Sources

- 1. DSpace [repository.tcu.edu]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C11H14O4 | CID 11009185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. obires.com [obires.com]

- 6. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester | 55382-52-0 [chemicalbook.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Architecture of a Natural Pharmaceutical: An In-depth Technical Guide to the Biosynthetic Pathway of Methyl 2,4-dihydroxy-6-propylbenzoate

Foreword

In the intricate world of natural product biosynthesis, the pathways leading to structurally diverse molecules are elegant examples of enzymatic precision and efficiency. Methyl 2,4-dihydroxy-6-propylbenzoate, a compound found in lichens such as Lobaria scrobiculata, belongs to the family of resorcylic acids, a class of polyketides with a range of biological activities.[1] This guide provides a comprehensive technical overview of the putative biosynthetic pathway of this specialized metabolite. Drawing upon established principles from well-characterized analogous pathways, such as those for olivetolic acid and orsellinic acid, we will dissect the molecular logic, key enzymatic players, and the experimental methodologies required to elucidate and engineer this pathway. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of polyketide biosynthesis and its potential for synthetic biology applications.

Overview of the Putative Biosynthetic Pathway

The biosynthesis of this compound is proposed to be a multi-step enzymatic cascade initiated from primary metabolism. The pathway can be logically divided into three core stages:

-

Polyketide Chain Assembly: Construction of the linear poly-β-keto intermediate from a specific starter unit and multiple extender units.

-

Cyclization and Aromatization: Regioselective intramolecular condensation to form the aromatic resorcylic acid core.

-

Post-PKS Modification: Enzymatic methylation of the carboxyl group to yield the final methyl ester product.

This guide will explore each of these stages in detail, presenting the underlying biochemical principles and the experimental evidence from related systems that informs this putative pathway.

Stage 1: The Polyketide Synthase Engine

The carbon skeleton of this compound is assembled by a Type III polyketide synthase (PKS). These enzymes are homodimeric proteins that iteratively catalyze the decarboxylative condensation of malonyl-CoA extender units with an acyl-CoA starter unit.

Precursor Supply: The Building Blocks of Complexity

The biosynthesis is dependent on the availability of two key precursors derived from central carbon metabolism:

-

Starter Unit: Butyryl-CoA: By analogy to other alkylresorcylic acids, the propyl side chain of the target molecule strongly suggests the use of butyryl-CoA as the starter unit. In olivetolic acid biosynthesis (pentyl side chain), the starter is hexanoyl-CoA, while in orsellinic acid synthesis (methyl side chain), it is acetyl-CoA.[2][3][4] The selection of the starter unit is a key determinant of the final product structure and is dictated by the specificity of the PKS active site.

-

Extender Unit: Malonyl-CoA: The aromatic ring and the carboxyl group are constructed from three molecules of malonyl-CoA, which are added sequentially to the growing polyketide chain. Malonyl-CoA is a ubiquitous metabolite derived from the carboxylation of acetyl-CoA.

The Key Player: A Putative Butyryl-Tetraketide Synthase

A specific Type III PKS, which we will refer to as a putative Divaric Acid Synthase (DAS), catalyzes the core assembly. The reaction proceeds through the following steps within the single active site of the PKS:

-

Priming: The butyryl-CoA starter unit is loaded onto a conserved cysteine residue in the PKS active site.

-

Elongation: Three successive rounds of Claisen condensation occur. In each round, a molecule of malonyl-CoA is decarboxylated to form a reactive enolate, which then attacks the enzyme-bound polyketide chain, extending it by two carbons.

-

Formation of a Linear Tetraketide Intermediate: The result of these three condensations is the formation of a linear enzyme-bound tetraketide intermediate: 3,5,7-trioxodecanoyl-thioester.

The ability of Type III PKSs to accept different starter units is a known phenomenon and a key area for bioengineering efforts to generate novel polyketides.[5][6]

Stage 2: The Art of Cyclization - Forming the Aromatic Core

The highly reactive linear polyketide intermediate must be correctly folded and cyclized to form the stable aromatic ring of 2,4-dihydroxy-6-propylbenzoic acid (also known as divaric acid).[7] This step is critical for avoiding the formation of off-pathway shunt products.

The Necessity of a Cyclase

While the PKS itself can catalyze cyclization, studies on the closely related olivetolic acid pathway have demonstrated that a dedicated polyketide cyclase is essential for the correct regioselective C2-C7 intramolecular aldol condensation that retains the carboxyl group.[2][8][9] In the absence of this cyclase, the PKS often releases the linear intermediate, which then spontaneously undergoes a decarboxylative cyclization to form byproducts (e.g., olivetol in the case of the olivetolic acid pathway).[8][10]

Therefore, we propose the involvement of a Divaric Acid Cyclase (DAC) . This enzyme would bind the linear tetraketide released from the PKS and catalyze a C2-C7 aldol condensation, leading to the formation of the 2,4-dihydroxy-6-propylbenzoic acid core structure.

The overall transformation from precursors to the carboxylic acid intermediate is summarized in the following diagram:

Stage 3: The Final Touch - O-Methylation

The final step in the biosynthesis of this compound is the esterification of the carboxylic acid group. In biological systems, this is typically carried out by an O-methyltransferase (O-MT).

The Methylating Enzyme

We propose that a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group from SAM to the carboxylic acid oxygen of divaric acid.[11][12] This class of enzymes is commonly involved in the tailoring of natural products, enhancing their stability, bioavailability, or biological activity.[13]

The reaction would proceed as follows:

2,4-dihydroxy-6-propylbenzoic acid + SAM → this compound + S-adenosyl-L-homocysteine (SAH)

This final enzymatic step completes the biosynthetic pathway.

Experimental Validation and Characterization

Elucidating this putative pathway requires a systematic experimental approach. The following protocols outline the key steps for the functional characterization of the proposed enzymes.

Heterologous Expression and Protein Purification

The genes encoding the putative DAS, DAC, and O-MT from a source organism like Lobaria scrobiculata would first need to be identified through genome mining and bioinformatics analysis. Once identified, the genes would be cloned into an appropriate expression vector (e.g., pET series for E. coli) for heterologous expression.

Protocol 1: Protein Expression and Purification

-

Transformation: Transform chemically competent E. coli (e.g., BL21(DE3) strain) with the expression plasmid.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by centrifugation. If the proteins are His-tagged, purify the supernatant using Nickel-NTA affinity chromatography.[14] Elute the purified protein and dialyze against a storage buffer.

-

Purity Analysis: Assess the purity of the protein using SDS-PAGE.

In Vitro Enzyme Assays

With purified enzymes in hand, their catalytic activity can be confirmed through in vitro assays.

Protocol 2: PKS and Cyclase Coupled Assay

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), butyryl-CoA, malonyl-CoA, and the purified DAS and DAC enzymes.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Extraction: Stop the reaction by adding an equal volume of ethyl acetate with 1% HCl. Vortex and centrifuge to separate the phases.

-

Analysis: Analyze the organic extract by reverse-phase HPLC and LC-MS to identify the formation of divaric acid, comparing the retention time and mass spectrum with an authentic standard.[15]

Protocol 3: O-Methyltransferase Assay

-

Reaction Mixture: Prepare a reaction mixture containing buffer, divaric acid (produced from the PKS/cyclase assay or chemically synthesized), SAM, and the purified O-MT enzyme.

-

Incubation: Incubate at 30°C for 1 hour.

-

Extraction and Analysis: Extract the product with ethyl acetate and analyze by HPLC and LC-MS for the formation of this compound.

Quantitative Analysis

To provide a deeper understanding of the enzyme efficiency, kinetic parameters should be determined.

| Enzyme | Substrate(s) | Km | kcat | Method | Reference |

| tcmO (O-MT) | Tcm B3 | 3 µM | 2.7 min⁻¹ | In vitro radioisotopic assay | [13] |

| Actinorhodin Minimal PKS | Malonyl-CoA | - | - | In vitro reconstitution | [16] |

| Olivetolic Acid Synthase (OLS) & OAC | Hexanoyl-CoA, Malonyl-CoA | - | - | Heterologous production in E. coli | [17][18] |

Table 1: Representative Kinetic and Production Data for Analogous Polyketide Pathway Enzymes. The values for the putative enzymes in the this compound pathway would need to be determined experimentally.

Synthetic Biology and Future Prospects

A thorough understanding of this biosynthetic pathway opens up exciting possibilities for synthetic biology and metabolic engineering. By expressing the identified genes in a microbial host like E. coli or Saccharomyces cerevisiae, it is possible to create a platform for the sustainable and scalable production of this compound and its derivatives.[17][18][19]

Furthermore, the modular nature of polyketide biosynthesis allows for combinatorial approaches. By swapping the PKS starter unit specificity, or introducing other tailoring enzymes, a diverse range of novel resorcylic acids with potentially enhanced or new biological activities can be generated. This represents a powerful strategy for the discovery and development of new therapeutic agents.

Conclusion

The biosynthetic pathway of this compound, while not yet fully elucidated for a specific organism, can be confidently predicted based on the well-established principles of polyketide biosynthesis. The pathway involves a Type III PKS utilizing a butyryl-CoA starter, a dedicated cyclase for regioselective aromatization, and a final O-methyltransferase for esterification. The experimental workflows detailed in this guide provide a clear roadmap for the validation of this putative pathway and the characterization of its constituent enzymes. The knowledge gained from such studies will not only deepen our understanding of natural product biosynthesis but also pave the way for innovative approaches in drug discovery and bio-based manufacturing.

References

-

Gagne, S. J., Stout, J. M., Webb, E., Hnb, V., & Schultz, B. J. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. PNAS. [Link]

-

Carrión, V., Díaz-Garrido, N., & de la Cruz, M. (2022). Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches. MDPI. [Link]

-

Zhang, Y., & Li, S. (2022). Biosynthesis of Depsides, Depsidones, and Diphenyl Ethers from Fungi and Lichens. Wiley Online Library. [Link]

-

Seshadri, T. R. (1951). A theory of biogenesis of lichen depsides and depsidones. Proceedings of the Indian Academy of Sciences - Section A, 34(1), 1-6. [Link]

-

Gusenda, N., et al. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols. [Link]

-

Kittilä, T., et al. (2018). Structural Basis of Polyketide Synthase O-Methylation. ACS Chemical Biology. [Link]

-

Kim, S. Y., et al. (2025). Deciphering the biosynthetic pathways of lichen acids. New Phytologist. [Link]

-

Kittilä, T., et al. (2018). Structural Basis of Polyketide Synthase O-Methylation. ResearchGate. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Shen, B., & Hutchinson, C. R. (1996). Engineered Biosynthesis of Novel Polyketides: Regiospecific Methylation of an Unnatural Substrate by the tcmO O-Methyltransferase. Biochemistry. [Link]

-

Tan, Z., et al. (2018). Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli. ACS Synthetic Biology. [Link]

-

Williams, C. M., et al. (2019). Cloning, expression, and purification of intact polyketide synthase modules. Methods in Enzymology. [Link]

-

Tan, Z., et al. (2018). Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli. Semantic Scholar. [Link]

-

Williams, C. M., et al. (2019). Cloning, Expression and Purification of Intact Polyketide Synthase Modules. University of Bristol Research Portal. [Link]

-

Zhou, H., & Zhan, J. (2010). Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules. Current Opinion in Biotechnology. [Link]

-

Vagstad, A. L., et al. (2012). Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase. Journal of the American Chemical Society. [Link]

-

Brown, D. W., et al. (1996). Polyketide Biosynthesis in Fungi. ACS Publications. [Link]

-

Tan, Z., et al. (2018). Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli. ResearchGate. [Link]

-

Kittilä, T., et al. (2018). Structural Basis of Polyketide Synthase O-Methylation. PubMed. [Link]

-

Ishida, K., et al. (2007). Type III Polyketide Synthase β-Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining. Journal of the American Chemical Society. [Link]

-

Bhan, N., et al. (2014). Enzymatic formation of a resorcylic acid by creating a structure-guided single-point mutation in stilbene synthase. Enzyme and Microbial Technology. [Link]

-

Ishida, K., et al. (2007). Type III Polyketide Synthase β-Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining. PMC. [Link]

-

Tan, Z., et al. (2018). Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli. ACS Publications. [Link]

-

Tsai, S. C., et al. (2004). Structural enzymology of polyketide synthases. Current Opinion in Structural Biology. [Link]

-

Townsend, C. A. (2013). New insights into the formation of fungal aromatic polyketides. Natural Product Reports. [Link]

-

Carreras, C. W., et al. (1998). Purification and in vitro reconstitution of the essential protein components of an aromatic polyketide synthase. Biochemistry. [Link]

-

Flatschacher, D., et al. (2025). Fungal polyketide biosynthesis by main enzyme and tailoring enzymes. ResearchGate. [Link]

-

Vilela, L. F., et al. (2022). Converting Sugars into Cannabinoids—The State-of-the-Art of Heterologous Production in Microorganisms. MDPI. [Link]

-

Bhan, N., et al. (2014). Enzymatic formation of a resorcylic acid by creating a structure-guided single-point mutation in stilbene synthase. PubMed. [Link]

-

Wilson, M. C., & Moore, B. S. (2012). Biosynthesis of Polyketide Synthase Extender Units. Natural Product Reports. [Link]

-

Yu, D., et al. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology. [Link]

-

Kim, C. Y., et al. (2010). In Vitro Precursor-Directed Synthesis of Polyketide Analogs with Coenzyme A Regeneration for the Development of Antiangiogenic Agents. ChemBioChem. [Link]

-

Gagne, S. J., et al. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences. [Link]

-

Szafranska, A. E., et al. (1999). Kinetic analysis of the actinorhodin aromatic polyketide synthase. Biochemistry. [Link]

-

Clark, K. M., et al. (2019). Kinetic Analysis of Cyclization by the Substrate-Tolerant Lanthipeptide Synthetase ProcM. Biochemistry. [Link]

-

Cane, D. E., & Khosla, C. (2014). Assembly Line Polyketide Synthases: Mechanistic Insights and Unsolved Problems. Biochemistry. [Link]

-

Brown, C. Z., et al. (2016). Starter Unit Flexibility for Engineered Product Synthesis by the Nonreducing Polyketide Synthase PksA. ACS Chemical Biology. [Link]

-

Accinelli, C., et al. (2024). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins. [Link]

-

Accinelli, C., et al. (2024). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. MDPI. [Link]

-

Yang, Y., et al. (2020). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. FEBS Journal. [Link]

-

PubChem. 2,4-Dihydroxy-6-propylbenzoic acid. National Center for Biotechnology Information. [Link]

-

LookChem. 2,4-Dihydroxy-6-propylbenzoic acid. LookChem. [Link]

-

Wernick, M. (2023). Unlocking secrets of polyketide synthase assembly lines. Nature Chemistry. [Link]

- Adams, G. W., et al. (2020). Olivetol synthase variants and methods for production of olivetolic acid and its analog compounds.

-

Taura, F., et al. (2009). Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway. FEBS Letters. [Link]

-

Nguyen, C. V., et al. (2022). Dual Engineering of Olivetolic Acid Cyclase and Tetraketide Synthase to Generate Longer Alkyl-Chain Olivetolic Acid Analogs. Organic Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the biosynthetic pathways of lichen acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Type III Polyketide Synthase β-Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 6. In Vitro Precursor-Directed Synthesis of Polyketide Analogs with Coenzyme A Regeneration for the Development of Antiangiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dihydroxy-6-propylbenzoic acid | C10H12O4 | CID 20834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Basis of Polyketide Synthase O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic formation of a resorcylic acid by creating a structure-guided single-point mutation in stilbene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic analysis of the actinorhodin aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2,4-dihydroxy-6-propylbenzoate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Methyl 2,4-dihydroxy-6-propylbenzoate. Drawing upon available experimental data for analogous compounds and robust predictive methodologies, this document aims to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound, with the CAS number 55382-52-0, is a resorcinol derivative belonging to the class of dihydroxybenzoic acid esters.[1][2] These compounds are of significant interest in medicinal chemistry and natural product synthesis due to their diverse biological activities and their utility as versatile chemical intermediates. Notably, this compound is a key precursor in the synthesis of certain cannabinoids, highlighting its relevance in the pharmaceutical industry.[3][4] This guide will delve into the known and predicted characteristics of this compound, offering insights into its handling, synthesis, and potential for further research and development.

Chemical Structure and Properties

The structural attributes and physicochemical properties of a compound are fundamental to understanding its reactivity, bioavailability, and potential applications.

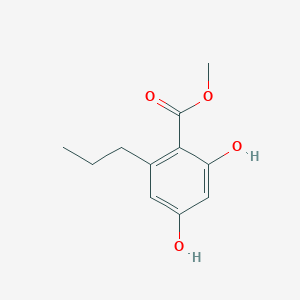

Molecular Structure

The chemical structure of this compound consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 4, a propyl group at position 6, and a methyl ester group at position 1.

Visualizing the Core Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2][4][5] |

| Molecular Weight | 210.23 g/mol | [1][2][4][5] |

| CAS Number | 55382-52-0 | [1][2] |

| Appearance | Pale yellow solid | [4][5] |

| Predicted Boiling Point | 388.6 ± 27.0 °C | [6] |

| Predicted Density | 1.211 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 8.27 ± 0.23 | [6] |

| Predicted LogP | 1.83690 | [6] |

Spectral Data (Predicted)

To aid in the identification and characterization of this compound, predicted spectral data are provided below. These predictions are generated using established algorithms and can serve as a valuable reference in the absence of experimental spectra.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum is a powerful tool for elucidating the proton environment within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | s | 1H | Ar-OH (H-bonded) |

| ~9.5 - 10.5 | s | 1H | Ar-OH |

| ~6.2 - 6.4 | d | 1H | Ar-H |

| ~6.1 - 6.3 | d | 1H | Ar-H |

| 3.8 - 3.9 | s | 3H | -OCH₃ |

| 2.7 - 2.9 | t | 2H | Ar-CH₂ -CH₂-CH₃ |

| 1.5 - 1.7 | m | 2H | Ar-CH₂-CH₂ -CH₃ |

| 0.8 - 1.0 | t | 3H | Ar-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~170 - 172 | C =O (ester) |

| ~160 - 162 | Ar-C -OH |

| ~158 - 160 | Ar-C -OH |

| ~140 - 142 | Ar-C -CH₂ |

| ~110 - 112 | Ar-C H |

| ~105 - 107 | Ar-C H |

| ~100 - 102 | Ar-C -COOCH₃ |

| ~51 - 53 | -OC H₃ |

| ~37 - 39 | Ar-C H₂-CH₂-CH₃ |

| ~23 - 25 | Ar-CH₂-C H₂-CH₃ |

| ~13 - 15 | Ar-CH₂-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The predicted IR spectrum highlights the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (hydroxyl groups, H-bonded) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1700 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and phenol) |

Mass Spectrometry

The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z 210. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the propyl group (-C₃H₇, m/z 43).

Synthesis and Experimental Protocols

This compound is typically synthesized via Fischer esterification of its corresponding carboxylic acid, 2,4-dihydroxy-6-propylbenzoic acid (olivetolic acid).

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard organic chemistry techniques for Fischer esterification.[4][5]

Materials:

-

2,4-dihydroxy-6-propylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxy-6-propylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution. Remove the excess methanol under reduced pressure.

-

Extraction: To the resulting residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Biological Activities and Potential Applications

While direct experimental data on the biological activities of this compound is limited, significant insights can be drawn from studies on its close structural analog, methyl 2,4-dihydroxy-6-pentylbenzoate.

Antimicrobial Activity

Research on the pentyl analog has demonstrated notable antifungal and antibacterial properties.

-

Antifungal Activity: Methyl 2,4-dihydroxy-6-pentylbenzoate has shown high antifungal activity against Cladosporium sphaerospermum.[7][8] This suggests that this compound may also possess antifungal properties. The presence of the free hydroxyl groups on the aromatic ring appears to be important for this activity.[7][8]

-

Antibacterial Activity: The pentyl analog exhibited weak to moderate activity against Staphylococcus aureus and Escherichia coli.[7][8] It is plausible that this compound would display a similar antibacterial spectrum.

The antimicrobial effects of resorcinol derivatives are often attributed to their ability to disrupt cell membranes and interfere with essential enzymatic processes.[9][10][11][12]

Role in Drug Development and Synthesis

The primary application of this compound in drug development is as a key intermediate in the synthesis of cannabinoids.[3][4] Specifically, it is a precursor to cannabidivarin (CBDV) and other related compounds.[3] The propyl side chain is a crucial structural feature for the biological activity of these target molecules.

Logical Flow from Precursor to Cannabinoid

Caption: Simplified pathway illustrating the role of this compound in cannabinoid synthesis.

Safety and Handling

Based on the available safety data, this compound is classified as a skin and eye irritant.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest due to its role as a precursor in cannabinoid synthesis and its potential antimicrobial properties. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide has synthesized the existing information and provided robust predictions for its chemical and spectral properties. The detailed synthesis protocol and the insights into its biological activities, drawn from closely related analogs, provide a solid foundation for researchers and drug development professionals. Further investigation into the specific biological mechanisms and the full range of potential applications of this compound is warranted and could lead to new discoveries in medicinal chemistry and materials science.

References

- Gianini, A. S., et al. (2009). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives.

-

Gianini, A. S., et al. (2009). Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (n.d.). 2,4-dihydroxy-6-propyl-benzoic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Obiter Research. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). 2,4-dihydroxy-6-propyl-benzoic acid methyl ester. Retrieved from [Link]

- Bouthenet, E., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7142-7145.

-

An Overview of Alkylresorcinols Biological Properties and Effects. (2022). PubMed Central, National Center for Biotechnology Information. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial activity of Resorcinol- Melamine-Formaldehyde resin. Retrieved from [Link]

-

Dihydroxybenzene derivatives of antimicrobial activity. (1979). PubMed, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | C11H14O4 | CID 11009185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester cas 55382-52-0 [minglangchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester | 55382-52-0 [chemicalbook.com]

- 5. obires.com [obires.com]

- 6. lookchem.com [lookchem.com]

- 7. CASPRE [caspre.ca]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Dihydroxybenzene derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dihydroxy-6-propylbenzoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical properties of Methyl 2,4-dihydroxy-6-propylbenzoate, a versatile chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for its characterization. The guide is designed to be a self-validating resource, grounded in established analytical techniques.

Compound Identification and Structural Elucidation

This compound, also known as Methyl Divarinolcarboxylate, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a substituted benzene ring, is fundamental to its physical and chemical behavior.

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 55382-52-0 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [2][3] |

| Molecular Weight | 210.23 g/mol | [2][3] |

| Appearance | Pale yellow or light yellow to off-white solid/powder | [1][3] |

The structural arrangement of a propyl group, two hydroxyl groups, and a methyl ester on the benzene ring dictates the compound's polarity, potential for hydrogen bonding, and overall molecular interactions, which in turn govern its physical properties.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

| Physical Property | Value | Method | Source |

| Melting Point | 105-106 °C (for the related compound Methyl 2,4-dihydroxy-6-pentylbenzoate) | Experimental | [4] |

| Boiling Point | 388.6 ± 27.0 °C | Predicted | [5][6] |

| Density | 1.211 ± 0.06 g/cm³ | Predicted | [5][6] |

| pKa | 8.27 ± 0.23 | Predicted | [5] |

| LogP | 1.83690 | Predicted | [5] |

| Solubility | Poorly soluble in water; readily soluble in ethanol and chloroform (inferred from the related compound Methyl 2,4-dihydroxybenzoate) | Experimental (related compound) | [7] |

Experimental Determination of Physical Properties

This section details the standard laboratory protocols for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. This ensures uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point. Slow heating is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in the molecule.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without showing interfering signals in the spectrum. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C spectra are then acquired.

-

Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values (for ¹H NMR) are analyzed to elucidate the structure.

-

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm).

-

Propyl Group Protons: Distinct signals for the -CH₂-, -CH₂-, and -CH₃ groups, likely appearing as a triplet, a sextet, and a triplet, respectively, in the upfield region (δ 0.9-2.7 ppm).

-

Methyl Ester Protons: A singlet around δ 3.9 ppm.

-

Hydroxyl Protons: Broad singlets that can appear over a wide chemical shift range and may be exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Multiple signals in the range of δ 100-160 ppm.

-

Methyl Ester Carbon: A signal around δ 50-60 ppm.

-

Propyl Group Carbons: Signals in the upfield region (δ 10-40 ppm).

-

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology: KBr Pellet Method

-

Sample Preparation: A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). KBr is transparent to IR radiation.

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The absorption bands are correlated with specific functional groups.

-

Expected Characteristic Absorption Bands:

-

O-H Stretch (hydroxyl groups): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): A sharp band or bands around 3000-3100 cm⁻¹.

-

C-H Stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and form a molecular ion (M⁺).

-

Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged species.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of each ion. The peak with the highest m/z value typically corresponds to the molecular ion.

-

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak at m/z = 210.

-

Loss of a Methoxy Group (-OCH₃): A fragment at m/z = 179.

-

Loss of a Propyl Group (-C₃H₇): A fragment at m/z = 167.

-

Other characteristic fragments resulting from cleavages of the ester and alkyl functionalities.

-

Safety and Handling

This compound is classified with the following GHS hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion